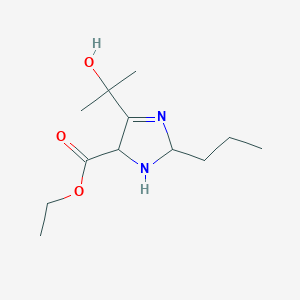
4-(1-Hydroxy-1-methylethyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxy-1-methylethyl)-2-propyl- is a synthetic aromatic hydrocarbon compound with an ether functional group. It is known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The compound’s molecular formula is C11H14O2, and it has a molecular weight of 178.2277 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-propyl- typically involves the reaction of aliphatic aldehydes with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxy-2-quinolones with aliphatic aldehydes to produce 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which can be further processed .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxy-1-methylethyl)-2-propyl- has been extensively studied for its biological and chemical properties. Some of its notable applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antimicrobial and anti-inflammatory agents.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Molecular Docking and ADMET Studies: It has shown promising binding affinities to various proteins essential for bacterial survival.
Photoremovable Protecting Group: Utilized in organic synthesis to prevent unwanted reactions at specific functional groups.
Platelet Aggregation Inhibitory Activity: Studied for its potential in preventing blood clot formation.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- 4-hydroxy-1-methylethylphenyl ethanone
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-propyl- is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and agrochemicals make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-2,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h8-9,13,16H,5-7H2,1-4H3 |
InChI-Schlüssel |
UJVQGTUOKRDOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1NC(C(=N1)C(C)(C)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



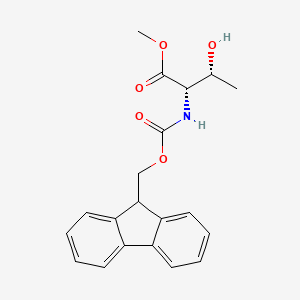
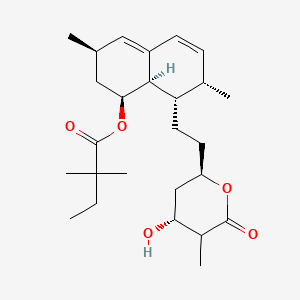
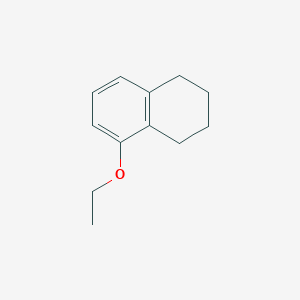
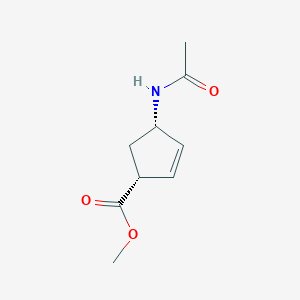
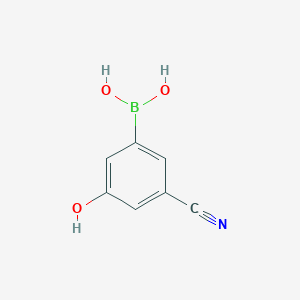
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
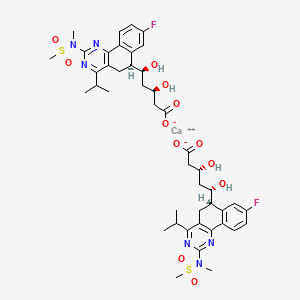
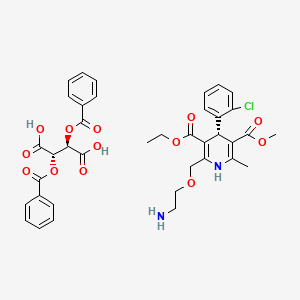


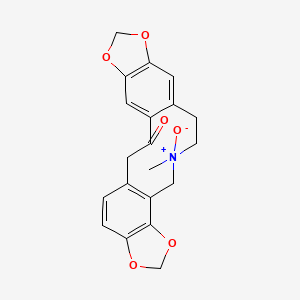

![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
